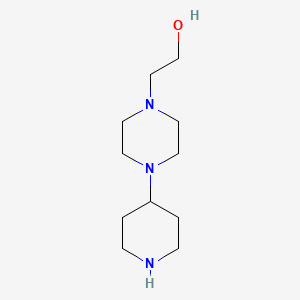

2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol

CAS No.: 884497-64-7

Cat. No.: VC8005750

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 884497-64-7 |

|---|---|

| Molecular Formula | C11H23N3O |

| Molecular Weight | 213.32 g/mol |

| IUPAC Name | 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol |

| Standard InChI | InChI=1S/C11H23N3O/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11/h11-12,15H,1-10H2 |

| Standard InChI Key | YNGKKJBRHMCKAO-UHFFFAOYSA-N |

| SMILES | C1CNCCC1N2CCN(CC2)CCO |

| Canonical SMILES | C1CNCCC1N2CCN(CC2)CCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol, delineates its structure:

-

Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

Piperidine substituent: A saturated six-membered ring with one nitrogen atom, attached to the piperazine core at position 4.

-

Ethanol spacer: A two-carbon chain with a hydroxyl group, connected to the piperazine nitrogen.

Table 1: Key Physicochemical Properties (Inferred from Analogs)

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₂₁N₃O |

| Molecular Weight | 227.31 g/mol |

| LogP (Partition Coefficient) | ~1.2 (moderate lipophilicity) |

| Hydrogen Bond Donors | 2 (hydroxyl, piperidine NH) |

| Hydrogen Bond Acceptors | 4 (piperazine N, hydroxyl O) |

The ethanol group enhances water solubility compared to purely hydrophobic analogs, while the piperidine-piperazine system enables interactions with G protein-coupled receptors (GPCRs) and ion channels .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol likely involves:

-

N-alkylation of piperazine: Reacting piperazine with 2-chloroethanol to introduce the ethanol moiety.

-

Coupling with piperidine: Subsequent reaction with 4-chloropiperidine or via reductive amination using piperidin-4-one.

A representative pathway for a related compound, 2-{4-[1-(3-Chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol (ChemSpider ID: 706583), involves:

-

Amination of 2-chloroethanol with 1-(3-chlorobenzyl)piperidin-4-amine .

-

Purification via column chromatography and characterization by NMR and mass spectrometry .

Table 2: Spectral Data for Analogous Compounds

| Technique | Key Signals (Analog Example) |

|---|---|

| ¹H-NMR | δ 3.5–4.0 ppm (m, ethanol -CH₂OH) |

| ¹³C-NMR | δ 60.2 (ethanol C-OH), δ 52.4 (piperazine) |

| HRMS | m/z 227.31 [M+H]+ |

Applications in Drug Development

Kinase Inhibitors

The compound’s piperazine core is a hallmark of kinase inhibitors like imatinib. Structural optimization could yield candidates targeting EGFR or VEGFR-II .

Antimicrobial Agents

Piperazine-ethanol hybrids show activity against Mycobacterium tuberculosis (MIC: 2–8 μg/mL), suggesting utility in infectious disease therapy .

Future Directions and Research Opportunities

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the piperidine and ethanol moieties to enhance potency.

-

In Vivo Efficacy Models: Testing in xenograft models for anticancer activity.

-

CFTR Potentiation Assays: Evaluating chloride transport in cell lines expressing mutant CFTR .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume